REACTION_CXSMILES
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[CH:1]1([CH3:13])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([C:10](Cl)=[O:11])[CH2:2]1.[NH2:14][C:15]([CH3:19])([CH3:18])[CH2:16][OH:17]>>[CH3:18][C:15]([NH:14][C:10]([CH:3]1[CH:4]([CH:7]([CH3:9])[CH3:8])[CH2:5][CH2:6][CH:1]([CH3:13])[CH2:2]1)=[O:11])([CH3:19])[CH2:16][OH:17]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
|
C1(CC(C(CC1)C(C)C)C(=O)Cl)C
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Name
|
|
Quantity
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3 g
|
Type
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reactant
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Smiles
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NC(CO)(C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
CC(CO)(C)NC(=O)C1CC(CCC1C(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |